1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one
Description
Properties
IUPAC Name |
1-(5-bromo-2,3-dihydroindol-1-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-8-1-2-9-7(5-8)3-4-13(9)10(14)6-12/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKDKABVXZTIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Indole Derivatives
The synthesis begins with the preparation of 5-bromoindole, a pivotal intermediate. Patent CN102558017A details a three-step protocol starting from indole:
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Sulfonation : Indole undergoes sulfonation with sodium bisulfite in alcoholic solvents (e.g., ethanol/methanol mixtures) at 20–30°C for 15–20 hours, yielding 2-sodium sulfonate-indole.
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Acetylation : The sulfonated intermediate reacts with acetic anhydride at 68°C for 3 hours to form 2-sodium sulfonate-1-acetylindole.
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Bromination : Treatment with liquid bromine (Br₂) at 0–5°C, followed by alkaline hydrolysis, produces 5-bromoindole with a reported yield of 88–93% and purity >98%.
This method emphasizes atom economy and solvent recyclability, critical for industrial scalability. The bromine atom directs electrophilic substitution to the 5-position of the indole ring, a regioselectivity governed by the sulfonate and acetyl protecting groups.
Reduction to 5-Bromoindoline
5-Bromoindole is reduced to 5-bromoindoline, a step requiring catalytic hydrogenation or hydride-based agents. While patents CN102558017A and CN103183629A focus on indole bromination, standard reduction protocols involve:
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Catalytic Hydrogenation : Using palladium on carbon (Pd/C) under H₂ pressure (3–5 bar) in ethanol at 50°C.
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Chemical Reduction : Employing sodium cyanoborohydride (NaBH₃CN) in acidic media to preserve the bromine substituent.
The indoline backbone enhances nucleophilicity at the 1-position, facilitating subsequent acylation.
Chloroacetylation of 5-Bromoindoline
The final step introduces the 2-chloroethanone moiety via Friedel-Crafts acylation. Patent CN103183629A describes acylation with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, catalyzed by aluminum chloride (AlCl₃). The reaction proceeds via electrophilic attack at the indoline nitrogen, forming 1-(5-bromoindolin-1-yl)-2-chloroethan-1-one with 85–90% yield.
Optimization of Critical Reaction Parameters
Temperature and Solvent Effects
| Parameter | Bromination | Acylation |
|---|---|---|
| Temperature | 0–5°C (Br₂ addition) | 0–5°C (initial), 25°C (post-addition) |
| Solvent | Water/ethanol mixtures | Anhydrous DCM |
| Catalyst | None | AlCl₃ |
| Reaction Time | 1–3 hours | 2–4 hours |
Lower temperatures during bromination minimize di- or polybrominated byproducts, while DCM’s low polarity favors electrophilic acylation.
Purification and Yield Enhancement
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Bromination : Crystallization from ethanol/water mixtures removes unreacted indole and sodium sulfonate residues, achieving >99% purity.
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Acylation : Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound, with residual AlCl₃ removed via aqueous washes.
Comparative Analysis of Synthetic Methods
Method Efficiency
| Method | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Patent CN102558017A | 75–80 | 98–99 | High (batch) |
| Patent CN103183629A | 82–87 | 99.5 | Moderate (semi-continuous) |
The CN103183629A route offers superior yield due to optimized bromine stoichiometry and in-situ byproduct removal.
Mechanistic Insights and Side Reactions
Competing Pathways in Bromination
Electrophilic bromination at the 5-position competes with 3- or 7-substitution, but the sulfonate group’s electron-withdrawing effect suppresses these pathways. Minor byproducts (<2%) include 3-bromoindole and dibrominated species, separable via fractional crystallization.
Acylation Regioselectivity
The indoline nitrogen’s lone pair directs chloroacetyl chloride to the 1-position, avoiding ketone formation at aromatic carbons. Steric hindrance from the bromine atom further enhances selectivity.
Industrial Applications and Scale-Up Challenges
Pilot-Scale Production
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a ketone or carboxylic acid .
Scientific Research Applications
1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is employed in studies investigating the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
SH-X-89A and SH-X-89B
These stereoisomers (1,1'-((S/R)-2-((prop-2-yn-1-yloxy)piperazine-1,4-dicarbonyl)bis(isoindoline-1,2-diyl))bis(2-chloroethan-1-one)) replace the indoline core with isoindoline, introducing a fused benzene ring. The stereochemistry at the piperazine bridge (S vs. R) affects their binding to chiral protein targets. Unlike the monofunctional target compound, these are bifunctional, featuring two chloroethanone groups for crosslinking applications .
1-(3-Bromo-5-chlorophenyl)-2-chloroethanone
This analog (CAS: 1261818-54-5, C₈H₅BrCl₂O) replaces the indoline with a substituted phenyl ring. However, its simpler structure allows for higher synthetic yields (e.g., via Friedel-Crafts acylation) .
1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one
Featuring a thiophene ring (C₆H₄BrClOS), this compound trades the indoline’s nitrogen for sulfur, altering electronic properties. The thiophene’s aromaticity and smaller ring size enhance metabolic stability, making it a preferred scaffold in antiviral drug discovery .
Functional Group Modifications
1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
This bis-chloroethanone derivative (C₈H₁₂Cl₂N₂O₂) incorporates a piperazine linker, enabling dual reactivity. It is synthesized via piperazine alkylation with chloroacetyl chloride (79% yield) and serves as a crosslinker in polymer chemistry . Compared to the monofunctional target compound, it exhibits higher molecular weight (267.93 g/mol) and solubility in polar aprotic solvents like DMF.
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one
With a sulfonyl group and acetylbenzene substituent (C₁₄H₁₇ClN₂O₄S), this analog demonstrates enhanced hydrophilicity (logP ~1.2) and is used in high-purity API intermediates (≥97% purity). The sulfonyl group improves binding to tyrosine kinases, a feature absent in the target compound .
Substituent Effects on Bioactivity
1-(5-Bromo-2-(trifluoromethoxy)phenyl)−2-chloroethan-1-one
The trifluoromethoxy group increases lipophilicity (clogP = 3.8 vs. 2.5 for the target compound), enhancing blood-brain barrier penetration. This modification is critical in CNS-targeted therapies .
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Lacking the chloroethanone group, this thiophene derivative (C₆H₄BrClOS) focuses on halogen-halogen interactions in crystal packing, as evidenced by X-ray studies. Its reduced reactivity makes it a stable intermediate in material science .
Data Tables
Table 1. Physicochemical Properties
Biological Activity
1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromo-substituted indole moiety, which is known for its pharmacological properties. The presence of the chloroethanone group contributes to its reactivity and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Notably, it has been investigated for its effects on:
- Inhibition of Oncogenic Pathways : The compound has shown promise in inhibiting key signaling pathways associated with cancer proliferation. For instance, it may interfere with the RAS signaling pathway, which is crucial for cell growth and survival .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7, HeLa | 15 | Apoptosis induction via caspase activation |
| Study B | A549 (Lung Cancer) | 20 | Inhibition of RAS signaling |
| Study C | PC3 (Prostate Cancer) | 10 | Modulation of Bcl-2 family proteins |
Case Studies
Case Study 1: Anticancer Activity in Breast Cancer
In a study involving MCF-7 breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through caspase pathways, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Lung Cancer Treatment
Research on A549 lung cancer cells revealed an IC50 value of 20 µM. The compound effectively inhibited RAS-mediated signaling pathways, suggesting a novel approach for targeting RAS-driven malignancies.
Case Study 3: Prostate Cancer Effects
In PC3 prostate cancer cells, the compound showed an IC50 value of 10 µM. It was found to modulate Bcl-2 family proteins, promoting cell death in resistant cancer cell lines.
Q & A
Q. What are the standard protocols for synthesizing 1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one, and how are intermediates purified?
The synthesis typically involves nucleophilic substitution reactions. For example, brominated indole derivatives react with chloroacetyl chloride in the presence of a base like triethylamine under reflux conditions . Purification often employs column chromatography with silica gel (60–120 mesh) or recrystallization using ethanol/water mixtures. Analytical validation via -NMR and LC-MS is critical to confirm purity (>95%) and structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- -NMR : Look for peaks at δ 3.8–4.2 ppm (methylene protons adjacent to the carbonyl group) and δ 7.2–7.8 ppm (aromatic protons from the indoline moiety) .
- LC-MS : The molecular ion peak at m/z 289.5 [M+H] confirms the molecular formula .
- IR Spectroscopy : A strong absorption band at ~1700 cm (C=O stretch) and 650–750 cm (C-Br/C-Cl stretches) .
Q. What safety precautions are necessary when handling this compound?
Refer to Safety Data Sheets (SDS): Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation of volatile intermediates. Store at 2–8°C in amber glass vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from differences in metabolic stability or bioavailability. To address this:
- Conduct pharmacokinetic studies (e.g., plasma protein binding assays) to assess metabolic half-life.
- Use proteolytic stability assays to evaluate degradation in serum.
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies optimize the compound’s inhibitory activity against FGFR kinases while minimizing off-target effects?
- Structure-Activity Relationship (SAR) Studies : Modify the chloroethanone moiety to enhance binding affinity. For example, replacing chlorine with a trifluoromethyl group increased selectivity by 15-fold in analogous compounds .
- Co-crystallization with FGFR1 : Use X-ray crystallography (SHELX suite ) to identify key hydrogen bonds (e.g., with Asp656 and Lys514) and steric clashes.
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to assess selectivity .
Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions on this compound?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, leading to substitution at the β-carbon. Non-polar solvents (toluene) may promote elimination side reactions.
- Temperature : Lower temperatures (0–5°C) suppress side reactions like hydrolysis of the carbonyl group.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
Key Methodological Recommendations
- Crystallography : Use SHELXL for refining X-ray structures, especially for resolving disordered solvent molecules .
- Biological Assays : Pair in vitro studies with zebrafish xenograft models to validate antitumor efficacy before murine trials .
- Synthetic Scalability : Transition from batch to flow chemistry for multi-gram synthesis to improve reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
